Physicochemical Differentiation: LogP, TPSA, and Solubility Comparison with Pyrrolidin-2-ylmethyl and Piperidine Analogs
Computed LogP and aqueous solubility distinguish this compound from the structurally analogous 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS 1251253-98-1), which contains a methylene spacer. The target compound exhibits a LogP of 0.7 (PubChem XLogP3-AA) compared to a predicted LogP of approximately 1.9 for the methylene-linked analog, indicating reduced lipophilicity that may favor aqueous solubility and lower non-specific protein binding [1] [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA) |
| Comparator Or Baseline | 3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole: ~1.9 (estimated) |
| Quantified Difference | ΔLogP ≈ -1.2 (target is more hydrophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 / estimated by ADMET Predictor |
Why This Matters
A ΔLogP of -1.2 translates to a substantially different partitioning behavior, directly impacting compound handling, assay compatibility, and the interpretation of structure-activity relationships in lipophilic environments.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45791129, 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole. https://pubchem.ncbi.nlm.nih.gov/compound/45791129. Accessed 17 Apr 2026. View Source
- [2] Nature Scientific Reports (Preview). Table 2: Physicochemical properties and in vitro data used in the simulations. https://preview-www.nature.com. Accessed 17 Apr 2026. View Source
